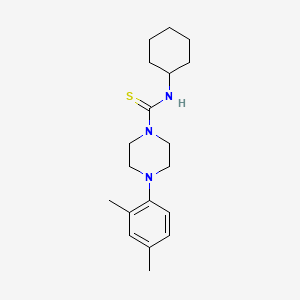
1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Bromopyruvic acid (BPA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in cancer treatment. BPA is a derivative of pyruvic acid and is known to inhibit the energy metabolism of cancer cells, leading to their death.
科学研究应用
BPA has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the energy metabolism of cancer cells by inhibiting the activity of enzymes such as lactate dehydrogenase and pyruvate dehydrogenase. This leads to the accumulation of toxic metabolites within the cancer cells, ultimately leading to their death. BPA has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用机制
BPA inhibits the energy metabolism of cancer cells by inhibiting the activity of enzymes involved in the glycolytic pathway. This leads to the accumulation of toxic metabolites such as lactate and pyruvate within the cancer cells, ultimately leading to their death. BPA has also been shown to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, further disrupting the energy metabolism of cancer cells.
Biochemical and Physiological Effects:
BPA has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the higher energy demands of cancer cells, which make them more vulnerable to BPA-induced energy depletion. BPA has also been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its cytotoxic effects.
实验室实验的优点和局限性
One advantage of using BPA in lab experiments is its selective cytotoxicity towards cancer cells, which makes it a potential therapeutic agent for cancer treatment. However, BPA has some limitations as well. It is unstable in aqueous solutions and has a short half-life, which makes it difficult to administer in vivo. Additionally, BPA has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for BPA research. One potential direction is the development of more stable analogs of BPA that can be administered in vivo. Another direction is the identification of biomarkers that can predict the sensitivity of cancer cells to BPA-induced energy depletion. Additionally, further studies are needed to evaluate the safety and efficacy of BPA in clinical trials.
合成方法
The synthesis of BPA involves the reaction of 3-bromobenzoyl chloride with sodium pyruvate in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-2-1-3-7(4-6)13-9(15)5-8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDZIHRTZBGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)

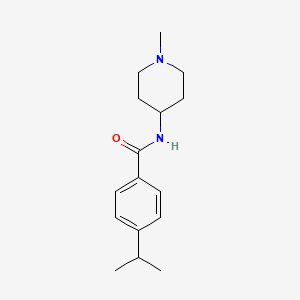
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![[(2,4-diphenyl-4H-chromen-3-yl)methylene]malononitrile](/img/structure/B5210661.png)
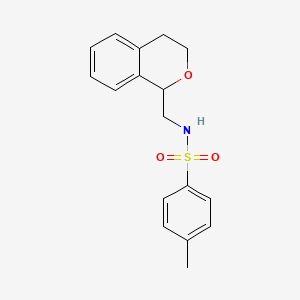
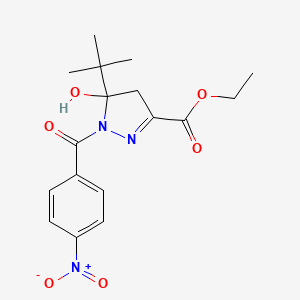
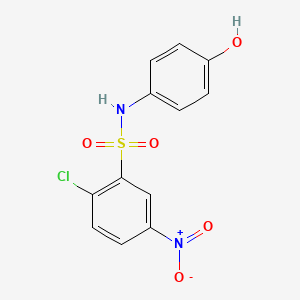
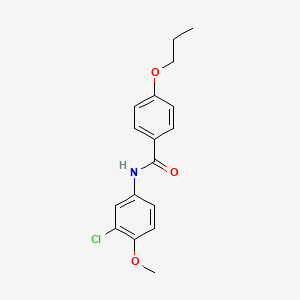
![(2-{[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}phenyl)dimethylamine](/img/structure/B5210699.png)
